Cyclotrisiloxanol, pentamethyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
106916-50-1 |
|---|---|
Molecular Formula |
C5H16O4Si3 |
Molecular Weight |
224.43 g/mol |
IUPAC Name |
2-hydroxy-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C5H16O4Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h6H,1-5H3 |
InChI Key |
OGNYSZJXUXVWRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)O)(C)C)C |
Origin of Product |
United States |
Significance and Research Trajectory of Organosilicon Compounds
Organosilicon compounds, characterized by the presence of carbon-silicon bonds, are fundamental to numerous industrial and technological advancements. mdpi.com Their unique combination of organic and inorganic properties imparts remarkable thermal stability, chemical inertness, and hydrophobicity, making them indispensable in fields ranging from materials science to pharmaceuticals. mdpi.com The versatility of silicon allows for the creation of a wide array of structures, including silanes, siloxanes, and silanols, which serve as critical components in the design of advanced materials. nih.gov
The research trajectory of organosilicon chemistry has evolved significantly since its inception. Initially focused on the synthesis and characterization of new molecules, the field has expanded to explore the application of these compounds as catalysts, drug carriers, and imaging enhancers. nih.govrsc.org The ability to form stable silicon-carbon bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of innovative materials with tailored properties. sci-hub.se This has led to their widespread use in high-performance coatings, durable sealants, and biocompatible medical devices. mdpi.comsci-hub.se
Academic Importance of Cyclic Siloxanes in Chemical Synthesis
Cyclic siloxanes, also known as cyclosiloxanes, are a fundamental class of organosilicon compounds that serve as essential building blocks for the synthesis of a diverse array of silicone polymers. These compounds feature a closed loop of repeating silicon (Si) and oxygen (O) atoms, a structure that imparts unique chemical and physical properties. In academic research, cyclic siloxanes are of particular interest due to their utility as monomers in ring-opening polymerization (ROP).
ROP of cyclic siloxanes is a powerful technique for producing linear polysiloxanes with controlled molecular weights and well-defined structures. This method is crucial for the synthesis of a variety of silicone-based materials, including rubbers, gels, and resins. The academic importance of cyclic siloxanes is further highlighted by their use as precursors in the formation of complex molecular architectures and as linker molecules in surface modification applications. The study of their polymerization kinetics and mechanisms continues to be an active area of research, driving the development of more efficient and selective catalytic systems. nih.gov
Overview of Cyclotrisiloxanol, Pentamethyl As a Subject of Scholarly Investigation
Exploration of Precursor-Based Synthesis Routes
The primary route for synthesizing cyclotrisiloxanes, including pentamethyl-substituted derivatives, often relies on the hydrolysis and condensation of functionalized silane (B1218182) precursors. A common strategy involves the reaction of di- and mono-functional chlorosilanes or alkoxysilanes.
One analogous and well-documented approach in the synthesis of mixed cyclosiloxanes is the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. nih.gov This method has been shown to produce 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes with preparative yields ranging from 55–75%, depending on the specific reaction conditions and the nature of the organic substituent on the dichlorosilane. nih.gov This strategy highlights the use of pre-formed siloxane backbones (the disodiumoxyhexamethyltrisiloxane) which can then be cyclized with a suitable difunctional precursor.
For the specific synthesis of Cyclotrisiloxanol, pentamethyl-, a plausible precursor-based route would involve the co-hydrolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂) and trichloromethylsilane (CH₃SiCl₃). The stoichiometry of these precursors would be critical in directing the reaction towards the desired pentamethyl-substituted tricyclic siloxane. The "direct process," which involves reacting elemental silicon with methyl chloride, is a fundamental industrial method for producing the methyl chlorosilane precursors essential for silicone production. azom.com The resulting mixture of methyl chlorosilanes, including dimethylchlorosilane, is then separated by distillation to isolate the necessary starting materials for polysiloxane synthesis. azom.com
The following table outlines key precursors and their potential roles in the synthesis of cyclotrisiloxanes.
| Precursor | Chemical Formula | Role in Synthesis |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | Provides the dimethylsiloxy units in the siloxane backbone. |
| Trichloromethylsilane | CH₃SiCl₃ | Acts as a branching or capping agent, providing the methylsiloxy unit. |
| 1,5-Disodiumoxyhexamethyltrisiloxane | NaO(Si(CH₃)₂)₃ONa | A pre-formed siloxane chain used for cyclization with dichlorosilanes. nih.gov |
| Methyltriethoxysilane (MTES) | CH₃Si(OC₂H₅)₃ | An alkoxysilane precursor that can be used in sol-gel processes. researchgate.net |
| Dimethyldiethoxysilane (DMDES) | (CH₃)₂Si(OC₂H₅)₂ | A di-functional alkoxysilane precursor for building the siloxane chain. researchgate.net |
Mechanistic Insights into Cyclotrisiloxanol Formation
The formation of cyclotrisiloxanols from chlorosilane precursors proceeds through a series of hydrolysis and condensation steps. Initially, the silicon-chlorine bonds are hydrolyzed by water to form silanol intermediates (Si-OH). These silanol groups are highly reactive and can undergo intermolecular condensation reactions, eliminating water to form siloxane (Si-O-Si) bonds.
The mechanism is a delicate balance between intramolecular and intermolecular condensation. Intramolecular condensation of a linear trisiloxane-triol would lead to the desired cyclotrisiloxanol. However, intermolecular condensation can lead to the formation of linear polymers or larger cyclic structures. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in directing the reaction towards cyclization.
In base-catalyzed systems, the deprotonation of silanol groups forms highly nucleophilic siloxide anions. These anions can then attack other silicon atoms, facilitating the formation of siloxane bonds. While effective, base catalysis can sometimes favor the formation of linear polymers.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of Cyclotrisiloxanol, pentamethyl-. Key parameters that are typically adjusted include:
Solvent: The choice of solvent can significantly influence the reaction pathway. For instance, in the synthesis of related cyclosiloxanes, solvents like tetrahydrofuran (B95107) (THF) and methyl-tret-butyl ether (MTBE) have been utilized. nih.gov The solvent can affect the solubility of reactants and intermediates, as well as the reaction temperature.
Temperature: Temperature control is critical. For example, in the synthesis of 1,1,3,3,5,5,7-heptamethyl-7-vinylcyclotetrasiloxane, reactions have been carried out at temperatures as low as -60 °C and as high as 66 °C. nih.gov Lower temperatures can favor kinetic control and potentially increase the yield of smaller cyclic products.
Catalyst: Both acid and base catalysts can be employed to promote condensation. The choice and concentration of the catalyst can influence the rate of reaction and the distribution of cyclic and linear products.
Reactant Concentration: The concentration of the silane precursors and water affects the competition between intramolecular and intermolecular reactions. High dilution conditions often favor intramolecular cyclization, leading to a higher yield of the desired cyclic product.
Addition Rate: The rate at which reactants are added can also be a critical factor. Slow addition of one reactant to another can maintain a low concentration of reactive intermediates, thereby promoting cyclization over polymerization.
The following table summarizes the impact of various reaction conditions on the synthesis of cyclosiloxanes, based on analogous reactions.
| Parameter | Effect on Reaction | Optimized Condition Example | Reference |
| Solvent | Influences solubility and reaction pathway. | Anhydrous MTBE or THF. | nih.gov |
| Temperature | Affects reaction rate and product distribution. | Cooling to -60 °C or heating to 66 °C. | nih.gov |
| Catalyst | Accelerates condensation reactions. | Use of pyridine (B92270) in some syntheses. | nih.gov |
| Reactant Addition | Controls concentration of intermediates. | Rapid addition of a solid reactant to a cooled solution. | nih.gov |
Development of Novel Synthetic Pathways for Cyclotrisiloxanol, pentamethyl-
Research into novel synthetic pathways aims to overcome the limitations of traditional hydrolysis and condensation methods, such as the formation of by-products and broad product distributions. One area of exploration is the use of ring-opening polymerization of smaller cyclic siloxanes, followed by controlled depolymerization to yield specific cyclic species.
Another emerging area is the use of more sophisticated catalytic systems that can offer greater control over the cyclization process. For example, the Piers-Rubinsztajn reaction, which involves the reaction of hydrosilanes with alkoxysilanes catalyzed by a strong Lewis acid, offers a pathway to form Si-O-Si bonds under mild and green conditions. nih.gov While this has been primarily applied to the synthesis of linear polysiloxanes, its principles could potentially be adapted for the synthesis of specific cyclic structures. nih.gov
The development of hybrid melting gels from mono- and di-substituted siloxanes through a sol-gel process also presents an alternative route for creating structured siloxane materials. researchgate.net This methodology, which involves the use of precursors like methyltriethoxysilane (MTES) and dimethyldiethoxysilane (DMDES), could potentially be tailored to favor the formation of specific cyclic siloxanols. researchgate.net
Stereoselective Synthesis Approaches
The synthesis of Cyclotrisiloxanol, pentamethyl- presents stereochemical considerations, as the substituents on the silicon atoms can be arranged in different spatial orientations, leading to cis and trans isomers. Achieving stereoselectivity in the synthesis of cyclic siloxanes is a significant challenge due to the flexible nature of the siloxane bond and the often-rapid equilibration of stereoisomers under reaction conditions.
Currently, there is limited specific information available in the searched literature detailing stereoselective synthesis approaches for Cyclotrisiloxanol, pentamethyl-. However, general strategies in stereoselective synthesis could be applicable. These might include the use of chiral templates or catalysts to direct the cyclization process, or the separation of stereoisomers from a mixture using chromatographic techniques. The development of synthetic routes that can control the stereochemistry of the final product is an active area of research in organosilicon chemistry, as the stereoisomers can exhibit different physical and chemical properties.
Investigation of Silanol Group Reactivity (e.g., towards silylation)
The silanol group in cyclotrisiloxanol, pentamethyl- is a key center of its chemical reactivity, participating in reactions such as silylation. Silylation is a chemical modification that introduces a silyl (B83357) group into a molecule, in this case, by targeting the hydroxyl moiety of the cyclosiloxane. This process is widely employed to protect the reactive hydroxyl group, to alter the physical and chemical properties of the molecule, or to prepare it for further chemical transformations.
The reactivity of the silanol group is significantly influenced by the steric hindrance imposed by the surrounding methyl groups on the cyclotrisiloxane ring. researchgate.netspringerprofessional.de Generally, the reaction involves the nucleophilic attack of the silanol oxygen on an electrophilic silicon center of a silylating agent. Common silylating agents include chlorosilanes, silylamines, and silylamides. acs.orgcapes.gov.br The reaction with chlorosilanes, for instance, typically proceeds in the presence of a base (e.g., triethylamine, pyridine) to neutralize the liberated hydrochloric acid. acs.org
The general mechanism for the silylation of an alcohol with a chlorosilane is as follows: ROH + Base → RO⁻ + [Base-H]⁺ RO⁻ + R'₃SiCl → ROSiR'₃ + Cl⁻
The reactivity of the silanol group is also central to condensation reactions, where two silanol groups react to form a siloxane bond (Si-O-Si) and water. This process is fundamental to the formation of polysiloxanes. The kinetics of this condensation are influenced by factors such as pH and the presence of catalysts. mdpi.comnih.gov
Functionalization Strategies for Cyclotrisiloxanol, pentamethyl-
The presence of the reactive silanol group on the cyclotrisiloxanol, pentamethyl- ring opens up numerous avenues for its functionalization. ethz.ch These strategies aim to introduce new chemical moieties onto the cyclosiloxane core, thereby tailoring its properties for specific applications. Beyond simple silylation, these functionalization reactions can lead to the creation of more complex and specialized molecules.
One common strategy involves the reaction of the silanol group with organic molecules containing complementary reactive groups. For example, the silanol can react with acyl chlorides or acid anhydrides to form silyl esters. It can also undergo reactions with isocyanates to yield silyl carbamates. These reactions expand the range of organic functionalities that can be attached to the cyclosiloxane ring.
Another important functionalization pathway is through hydrosilylation, where a compound containing a Si-H bond reacts with an unsaturated organic compound (e.g., an alkene or alkyne) in the presence of a catalyst, typically a platinum complex. While cyclotrisiloxanol, pentamethyl- itself does not have a Si-H bond, it can be chemically modified to introduce such a group, which can then be used for further functionalization. Alternatively, the silanol group can be used to initiate the polymerization of other monomers, leading to the formation of more complex polymer architectures. capes.gov.brrsc.org
The synthesis of functional polysiloxanes often involves the use of functionalized cyclosiloxane monomers. rsc.org For instance, cyclosiloxanes bearing vinyl groups can be copolymerized with other cyclosiloxanes to introduce reactive sites along the polymer chain. capes.gov.br These vinyl groups can then be further modified through various chemical reactions. Similarly, cyclotrisiloxanol, pentamethyl- can be envisioned as a monomer that introduces a reactive hydroxyl group at the chain end or as a pendant group, depending on the polymerization conditions.
Reaction Kinetics and Thermodynamic Analyses of Transformations
The transformations of cyclotrisiloxanol, pentamethyl-, particularly its ring-opening polymerization (ROP), are governed by both kinetic and thermodynamic factors. The high ring strain of the three-membered cyclotrisiloxane ring is a major thermodynamic driving force for ROP. gelest.com
The thermodynamics of ROP of cyclosiloxanes are characterized by the change in Gibbs free energy (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation: ΔG_p = ΔH_p - TΔS_p. For many cyclosiloxanes, the enthalpy of polymerization is close to zero, meaning the reaction is not strongly driven by a release of heat. gelest.com Instead, the polymerization is often entropically driven, favored by the increase in conformational freedom when the constrained ring opens to form a flexible linear polymer chain. gelest.com
The kinetics of ROP can be influenced by a variety of factors, including the type and concentration of the initiator or catalyst, the solvent, and the temperature. The polymerization can proceed through either anionic or cationic mechanisms. gelest.com In anionic ROP, initiators such as alkali metal hydroxides or silanolates are used. gelest.com The rate of anionic ROP is generally much faster for cyclotrisiloxanes (like D₃, hexamethylcyclotrisiloxane) compared to less strained cyclotetrasiloxanes (D₄) by a factor of 10² to 10³. gelest.com
Cationic ROP is typically initiated by strong acids. gelest.com The mechanism involves the formation of a tertiary oxonium ion, which then propagates the polymerization. gelest.com
While specific thermodynamic and kinetic parameters for the polymerization of cyclotrisiloxanol, pentamethyl- are not extensively documented, data for the closely related hexamethylcyclotrisiloxane (B157284) (D₃) provides valuable insights.
Table 1: Comparative Reactivity and Thermodynamic Data for Cyclosiloxane Polymerization
| Monomer | Polymerization Mechanism | Relative Rate | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) |
| Hexamethylcyclotrisiloxane (D₃) | Anionic | High | -23 | - |
| Octamethylcyclotetrasiloxane (D₄) | Anionic | Low | ~0 | +6.7 |
Note: Data is for illustrative purposes and based on general findings for related compounds. Specific values for Cyclotrisiloxanol, pentamethyl- may vary.
Development of Cyclotrisiloxanol-Based Advanced Intermediates
Cyclotrisiloxanol, pentamethyl- serves as a valuable building block for the synthesis of more complex molecules and materials, positioning it as an advanced intermediate. gelest.com Its utility as an intermediate stems from the ability to precisely introduce a reactive hydroxyl group within a compact cyclic siloxane structure. This allows for the controlled synthesis of well-defined macromolecular architectures.
One key application is in the synthesis of functionalized polysiloxanes. By using cyclotrisiloxanol, pentamethyl- as a comonomer in ring-opening polymerization, it is possible to create linear or branched polymers with pendant or terminal hydroxyl groups. These hydroxyl groups can then be subjected to a variety of post-polymerization modification reactions, allowing for the introduction of a wide range of functionalities. capes.gov.br For example, these hydroxyl groups could be used to attach chromophores, liquid crystalline moieties, or biocompatible segments, leading to materials with tailored optical, electronic, or biomedical properties.
Furthermore, the controlled ring-opening of cyclotrisiloxanol, pentamethyl- can be used to synthesize short-chain siloxane oligomers with a terminal hydroxyl group. These oligomers can then act as macromonomers in subsequent polymerization reactions, leading to the formation of block copolymers with distinct polysiloxane segments. The ability to create such well-defined block copolymers is crucial for applications in areas such as thermoplastic elastomers, surfactants, and drug delivery systems.
The synthesis of complex molecular architectures, such as star-shaped or dendritic polymers, can also be envisioned using cyclotrisiloxanol, pentamethyl- as a key intermediate. capes.gov.br The single reactive site allows for controlled branching and the stepwise construction of these intricate structures.
Pathways for Ring-Opening and Ring-Closing Reactions
The strained three-membered ring of cyclotrisiloxanol, pentamethyl- makes it highly susceptible to ring-opening reactions, which are the basis for the synthesis of linear polysiloxanes. gelest.com These reactions can be initiated by both anionic and cationic species.
Anionic Ring-Opening Polymerization (AROP): AROP is typically initiated by strong bases such as potassium hydroxide (B78521) (KOH) or lithium silanolates. gelest.comuni-rostock.de The initiator attacks a silicon atom in the ring, leading to the cleavage of a siloxane bond and the formation of a linear silanolate active center. This active center then propagates by attacking other monomer rings. A common side reaction in AROP is "backbiting," where the active chain end attacks its own chain, leading to the formation of cyclic oligomers. uni-rostock.de However, under certain conditions, particularly with strained monomers like cyclotrisiloxanes, the polymerization can proceed in a controlled or "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.org
Cationic Ring-Opening Polymerization (CROP): CROP is initiated by strong acids, which protonate a siloxane oxygen atom in the ring. gelest.comgelest.com This is followed by nucleophilic attack by another monomer or a solvent molecule, leading to ring opening and the formation of a propagating species. CROP is often more complex than AROP and can be accompanied by various side reactions, including chain transfer and the formation of cyclic oligomers. gelest.com Recent developments have focused on photomediated CROP, which allows for temporal control over the polymerization process. acs.org
Polymerization Mechanisms Involving Cyclotrisiloxanol, Pentamethyl
Ring-Opening Polymerization of Cyclotrisiloxanol Analogues
Ring-opening polymerization (ROP) is the primary method for converting cyclic siloxane monomers into linear polysiloxane chains. The driving force for the ROP of cyclotrisiloxanes is the release of ring strain. The reaction involves the cleavage of a silicon-oxygen (Si-O) bond within the ring by an initiator, which creates a reactive center at one end of the newly formed linear chain. This reactive end-group then attacks another cyclic monomer, propagating the polymer chain. gelest.com
This process can be initiated by either anionic or cationic species.
Anionic Ring-Opening Polymerization (AROP): This is a widely used method for producing polysiloxanes with controlled molecular weights and narrow molecular weight distributions (polydispersity). ntnu.noresearchgate.net The polymerization is initiated by nucleophiles such as alkali metal hydroxides, silanolates, or organolithium compounds. gelest.comntnu.no
Cationic Ring-Opening Polymerization (CROP): This method employs strong protic acids (like trifluoromethanesulfonic acid) or Lewis acids as initiators. mdpi.comcapes.gov.br CROP can be more complex than AROP, often involving side reactions such as backbiting (where the growing chain end attacks its own backbone, forming cyclic oligomers) and intermolecular chain transfer, which can broaden the molecular weight distribution. mdpi.comnih.govacs.org
The polymerization of functionalized cyclotrisiloxanes, such as (3-cyanopropyl)pentamethylcyclotrisiloxane, demonstrates the versatility of ROP in creating polymers with specific side-chain functionalities. rsc.org This serves as a direct parallel for the expected polymerization behavior of Cyclotrisiloxanol, pentamethyl-.
Role of Initiators and Catalysts in Polymerization Processes
The choice of initiator and catalyst is critical in controlling the polymerization of cyclotrisiloxanes, dictating the reaction mechanism (anionic or cationic), the rate of polymerization, and the characteristics of the final polymer.
Anionic Polymerization: In anionic ROP, common initiators include organolithium compounds like n-butyllithium (n-BuLi) or lithium silanolates. ntnu.noresearchgate.net More recently, organocatalytic systems have gained prominence for their ability to facilitate controlled/living polymerizations. These systems often use water or silanols as initiators in the presence of a strong organic base catalyst. rsc.orgnih.govrsc.org Guanidines, such as 1,3-trimethylene-2-methylguanidine (TMMG), and phosphazene bases have proven to be highly effective catalysts, enabling the synthesis of polysiloxanes with narrow polydispersity (Đ ≈ 1.1) and well-defined structures even in non-dehydrated solvents. researchgate.netrsc.orgnih.gov
Cationic Polymerization: Cationic ROP is typically initiated by strong acids. Protic acids like trifluoromethanesulfonic acid (TfOH) and Lewis acids such as tris(pentafluorophenyl)borane (B72294) (BCF) are effective initiators. mdpi.comcapes.gov.br Photoacid generators have also been developed, allowing for temporal control over the polymerization process through the application of light. nih.govacs.org These photomediated systems can minimize side reactions by forming tight ion pairs between the active siloxonium ion and the catalyst anion, leading to enhanced control over the polymer structure. nih.gov
The following table summarizes representative initiator/catalyst systems used for the ROP of cyclotrisiloxane (B1260393) analogues.
| Polymerization Type | Initiator | Catalyst | Monomer Analogue | Reference |
|---|---|---|---|---|
| Anionic | Water (H₂O) | 1,3-Trimethylene-2-n-propylguanidine (TMnPG) | Hexamethylcyclotrisiloxane (B157284) (D₃) | nih.gov |
| Anionic | n-Butyllithium (n-BuLi) | N,N-dimethyllformamide (DMF) (promoter) | Hexamethylcyclotrisiloxane (D₃) | researchgate.net |
| Anionic | Silanols | Guanidines | Hexamethylcyclotrisiloxane (D₃) | rsc.org |
| Cationic | Trifluoromethanesulfonic acid (TfOH) | - | Hexamethylcyclotrisiloxane (D₃) | capes.gov.br |
| Cationic | - | Tris(pentafluorophenyl)borane (BCF) | Hexamethylcyclotrisiloxane (D₃) | mdpi.com |
| Cationic (Photomediated) | - | Merocyanine-based photoacid generator | Hexamethylcyclotrisiloxane (D₃) | nih.gov |
Kinetic and Mechanistic Studies of Polymer Chain Growth
Kinetic studies of cyclotrisiloxane ROP provide crucial insights into the mechanism of polymer chain growth. The high reactivity of the strained three-membered ring generally leads to faster polymerization rates compared to less strained cyclic monomers. gelest.com
In organocatalyzed anionic ROP using water as an initiator, kinetic investigations have shown that the polymerization proceeds through an "initiator/chain-end activation" mechanism. researchgate.netnih.gov In this process, the base catalyst activates the initiator (water) for the initial ring-opening step and subsequently activates the terminal silanol (B1196071) groups of the growing polymer chains for the propagation steps. researchgate.netnih.gov This mechanism allows for a controlled, living polymerization where the number-average molecular weight (Mₙ) of the polymer increases linearly with monomer conversion, and the polydispersity remains low. nih.gov
For the anionic ROP of hexamethylcyclotrisiloxane (D₃) initiated by tert-butyllithium, the reaction has been found to follow second-order kinetics and is highly exothermic, with an activation energy of approximately 45.8 kJ mol⁻¹. ntnu.no Studies using n-BuLi as an initiator and DMF as a promoter have shown that the polymerization rate increases with both temperature and the concentration of the promoter. researchgate.net
In cationic ROP initiated by strong acids, the kinetics can be complex due to the presence of various competing reactions. The polymerization rate and mechanism can be significantly influenced by the presence of water, which can act as a transfer agent or participate in condensation reactions, altering the kinetic profile. capes.gov.br For instance, in the polymerization of D₃ with triflic acid, the reaction shows an apparent negative activation energy at very low water concentrations, a phenomenon attributed to the complex interplay of initiation, propagation, and condensation steps. capes.gov.br
Influence of Substituents on Polymerization Behavior
The nature of the substituents on the silicon atoms of the cyclotrisiloxane ring significantly impacts polymerization behavior. The hydroxyl group in Cyclotrisiloxanol, pentamethyl- is expected to play a multifaceted role. It can potentially act as an internal initiator or a chain transfer agent, especially in base-catalyzed systems.
Studies on other functionalized cyclotrisiloxanes provide valuable parallels. For example:
Electron-withdrawing groups , such as phenyl or 3,3,3-trifluoropropyl groups, increase the polarity of the Si-O bond, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the rate of anionic polymerization.
Bulky substituents can introduce steric hindrance, which may decrease the rate of polymerization.
The polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD₂), a close analogue, has been successfully achieved in a controlled/living manner using a guanidine (B92328) catalyst. rsc.org This demonstrates that the ROP methodology is robust enough to accommodate functional groups, producing well-defined functional polymers. The presence of the polar cyanopropyl group influences the properties of the resulting polymer, such as its solubility and thermal characteristics. rsc.org Similarly, the hydroxyl group of Cyclotrisiloxanol, pentamethyl- would impart specific properties to the resulting polysiloxane, such as increased hydrophilicity and potential sites for subsequent chemical modification.
Copolymerization Strategies with Cyclotrisiloxanol, pentamethyl-
Copolymerization is a powerful strategy to create polysiloxanes with precisely tuned properties that are intermediate between those of the respective homopolymers. Cyclotrisiloxanol, pentamethyl- can be copolymerized with other cyclosiloxane monomers to produce random, statistical, or block copolymers.
Statistical Copolymers: These are formed when two or more different monomers are polymerized simultaneously. The distribution of the monomer units along the polymer chain is statistical, depending on the relative reactivities of the monomers. For example, the organocatalytic copolymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD₂) and hexamethylcyclotrisiloxane (D₃) has been shown to proceed in a statistical propagation mode, allowing for control over the composition by adjusting the initial monomer feed ratio. rsc.org
Block Copolymers: These are synthesized by the sequential addition of different monomers to a living polymerization system. After the first monomer is consumed to form a homopolymer block, a second monomer is introduced to grow a second, distinct block from the active chain ends. This has been successfully demonstrated for the synthesis of diblock copolymers from D₃ and 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃). rsc.org
The hydroxyl functionality of Cyclotrisiloxanol, pentamethyl- would allow for the creation of copolymers with periodic functional groups, which could be useful for applications requiring specific surface properties or sites for cross-linking.
The table below shows examples of copolymers synthesized from cyclotrisiloxane analogues.
| Copolymer Type | Monomer 1 | Monomer 2 | Polymerization System | Resulting Copolymer | Reference |
|---|---|---|---|---|---|
| Statistical | (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD₂) | Hexamethylcyclotrisiloxane (D₃) | TMMG catalyst, water initiator | p(DMS-co-CNPMS) | rsc.org |
| Block | Hexamethylcyclotrisiloxane (D₃) | 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃) | Guanidine catalyst, silanol initiator | PDMS-b-PMVS | rsc.org |
Controlled Polymerization Techniques for Precision Polymers
The demand for advanced materials with precisely defined structures has driven the development of controlled/"living" polymerization techniques for cyclosiloxanes. A living polymerization is a chain polymerization from which chain transfer and chain termination are absent. This allows for the synthesis of polymers with:
Predetermined molecular weights controlled by the monomer-to-initiator ratio.
Narrow molecular weight distributions (low polydispersity, Đ).
Well-defined end-groups and complex architectures like block copolymers.
Anionic ROP of cyclotrisiloxanes is particularly well-suited for controlled polymerization. ntnu.noresearchgate.net The use of organocatalytic systems, with initiators like water or silanols and catalysts like guanidines or phosphazene bases, has emerged as a highly effective method for the precise synthesis of both symmetric and asymmetric linear polysiloxanes. nih.govrsc.org These polymerizations can be effectively terminated using end-capping agents, such as organochlorosilanes, to introduce a wide variety of functional groups at the polymer chain ends. rsc.orgnih.gov
Photomediated CROP also offers a high degree of control, including temporal control, where the polymerization can be started and stopped by switching a light source on and off. nih.govacs.org This technique has been used to synthesize well-defined cyclotrisiloxane polymers with predetermined molar masses and low dispersities (Đ < 1.30). nih.gov These precision techniques are directly applicable to the polymerization of Cyclotrisiloxanol, pentamethyl-, enabling the creation of novel, functional polysiloxanes with a high degree of structural control.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Cyclotrisiloxanol, pentamethyl-, both ¹H and ¹³C NMR spectroscopy are essential.
¹H NMR spectroscopy would provide information on the different types of protons present in the molecule. The protons of the methyl groups attached to the silicon atoms would be expected to show distinct signals. The chemical shift of these signals would be influenced by the neighboring hydroxyl group and the siloxane ring structure. Integration of the peak areas would confirm the ratio of the different types of protons, while the splitting patterns would reveal information about neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the pentamethyl and the siloxane ring framework would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment, offering further confirmation of the molecular structure.
| NMR Data (Predicted) | |
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Methyl protons) | 0.1 - 0.3 |
| ¹H (Hydroxyl proton) | 1.0 - 4.0 (variable) |
| ¹³C (Methyl carbons) | -2.0 - 2.0 |
Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Utilization of Mass Spectrometry for Molecular Identification and Impurity Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For Cyclotrisiloxanol, pentamethyl-, mass spectrometry can confirm its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would arise from the cleavage of the siloxane ring and the loss of methyl groups. This fragmentation pattern serves as a molecular fingerprint, aiding in its identification. Furthermore, MS is highly sensitive and can be used to detect and identify trace impurities that may be present from the synthesis process.
| Mass Spectrometry Data (Predicted) | |
| Ion | Predicted m/z |
| [M]+ (Molecular Ion) | 240 |
| [M-CH₃]+ | 225 |
| [M-OH]+ | 223 |
Note: The predicted m/z values are based on the nominal mass of the most abundant isotopes.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.
IR spectroscopy of Cyclotrisiloxanol, pentamethyl- would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong absorptions due to Si-O-Si asymmetric stretching in the 1000-1100 cm⁻¹ range and Si-CH₃ rocking and stretching vibrations would also be prominent.
Raman spectroscopy provides complementary information. The Si-O-Si symmetric stretching vibration, which is typically weak in the IR spectrum, would be expected to show a strong band in the Raman spectrum. The C-H stretching vibrations of the methyl groups would also be clearly visible.
| Vibrational Spectroscopy Data (Predicted) | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (IR) | 3200-3600 (broad) |
| C-H Stretch (IR, Raman) | 2900-3000 |
| Si-O-Si Asymmetric Stretch (IR) | 1000-1100 |
| Si-O-Si Symmetric Stretch (Raman) | 450-550 |
| Si-CH₃ Rocking (IR) | 750-850 |
Note: Predicted wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most widely used methods.
GC is particularly suitable for volatile and thermally stable compounds like many siloxanes. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a sample of Cyclotrisiloxanol, pentamethyl-. The retention time in the chromatogram is a characteristic property of the compound under specific conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. For Cyclotrisiloxanol, pentamethyl-, reversed-phase HPLC could be employed to separate it from non-polar impurities, while normal-phase HPLC could be used for separation from more polar impurities. The choice of the stationary and mobile phases is critical for achieving good separation and accurate purity determination.
Theoretical and Computational Chemistry Studies of Cyclotrisiloxanol, Pentamethyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and associated energetic properties.
Research Findings: For organosilicon compounds, including siloxanes and silanols, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. superfri.org Functionals like B3LYP are commonly employed to optimize molecular geometries and calculate thermodynamic properties. superfri.orgnih.gov More advanced and computationally intensive composite methods, such as G4 and G4MP2, can be used to achieve higher accuracy for properties like the enthalpy of formation. superfri.org
These calculations provide a detailed picture of electron distribution, molecular orbital energies, and partial atomic charges. This information is crucial for understanding the molecule's polarity, sites susceptible to nucleophilic or electrophilic attack, and the nature of its chemical bonds. For Cyclotrisiloxanol, pentamethyl-, quantum calculations would elucidate the electronic effects of the hydroxyl and methyl substituents on the siloxane ring. The calculations can also determine key energetic data such as bond dissociation energies and the relative stability of different isomers or conformers. nasa.gov
Table 1: Common Quantum Chemical Methods and Their Applications
| Method | Typical Application | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Frequencies, Reaction Energies | Molecular structure, IR spectra, Thermodynamic properties (enthalpy, Gibbs free energy) |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy and geometry calculations for small to medium molecules | Electron correlation effects, improved reaction barriers and interaction energies |
| Coupled Cluster (e.g., CCSD(T)) | "Gold standard" for high-accuracy single-point energy calculations | Highly accurate bond energies and reaction energetics |
| Composite Methods (e.g., G4, G4MP2) | High-accuracy thermochemical data prediction | Enthalpy of formation, atomization energies |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion and interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a dynamic picture of molecular behavior. nih.gov
Conformational Analysis: For a cyclic system like Cyclotrisiloxanol, pentamethyl-, MD simulations are essential for exploring its conformational landscape. The siloxane ring is not rigid and can undergo puckering motions. Simulations can reveal the preferred conformations, the energy barriers between them, and the frequency of these conformational changes. nih.gov This analysis provides insight into the molecule's flexibility and how its shape changes in different environments (e.g., in the gas phase versus in a solvent).
Intermolecular Interactions: MD simulations are also a primary tool for studying how molecules interact with each other. For Cyclotrisiloxanol, pentamethyl-, key interactions would include hydrogen bonding involving the hydroxyl group and van der Waals interactions between the methyl groups and the siloxane backbone. rsc.orgmdpi.com By simulating a system with many molecules, MD can predict bulk properties like density and diffusion coefficients and provide a microscopic view of the liquid state structure. nih.govuakron.edu Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, offering a deeper understanding of the nature of these intermolecular forces. mdpi.com
Prediction of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic signatures, which is invaluable for interpreting experimental data. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups and characterizing molecular structure.
Research Findings: Quantum chemical calculations, especially using DFT methods, can compute the vibrational frequencies of a molecule and their corresponding intensities. superfri.org These calculated frequencies correspond to specific atomic motions, such as the stretching of the O-H bond in the hydroxyl group, the Si-O-Si asymmetric and symmetric stretches of the siloxane ring, and the bending and stretching modes of the methyl groups. By comparing the computed spectrum with an experimental one, researchers can make confident assignments of the observed absorption bands. For Cyclotrisiloxanol, pentamethyl-, this would allow for unambiguous identification of the vibrational modes associated with the cyclic siloxane core and its functional groups.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that control the reaction rate. researchgate.netmdpi.com
Research Findings: Using methods like DFT, a potential energy surface (PES) for a given reaction can be calculated. arxiv.org Stationary points on the PES correspond to reactants, products, and intermediates (local minima), as well as transition states (first-order saddle points). By identifying the transition state structure and its energy, the activation energy (energy barrier) for the reaction can be determined. researchgate.net
For Cyclotrisiloxanol, pentamethyl-, this approach could be used to study various potential reactions, such as its condensation to form larger siloxane polymers or its interaction with other chemical species. Computational modeling can reveal the step-by-step mechanism, identify rate-determining steps, and even uncover competing reaction pathways that might lead to different products. mdpi.comresearchgate.net This knowledge is crucial for controlling chemical reactions to achieve desired outcomes.
Development of Force Fields for Siloxane Systems
The accuracy of molecular dynamics simulations is critically dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms as a function of their coordinates. nih.govacs.org
Research Findings: Developing accurate force fields for siloxane systems is an active area of research. These force fields must correctly model the unique properties of the Si-O bond, the flexibility of the siloxane backbone, and the interactions of various substituent groups. nih.gov Parameters for the force field are derived through a combination of fitting to high-level quantum chemical calculations and experimental data for properties like density and enthalpy of vaporization. nih.gov
Several force fields have been developed or adapted for siloxanes, including general-purpose force fields like COMPASS and OPLS-AA, as well as more specialized ones. nih.gov The process involves parameterizing terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). nih.govacs.org A well-parameterized force field can accurately predict the macroscopic properties of a material from its microscopic structure. nih.gov For Cyclotrisiloxanol, pentamethyl-, a reliable force field would enable accurate simulations of its conformational dynamics, intermolecular interactions, and bulk properties.
Table 2: Examples of Force Fields Used for Siloxane Systems
| Force Field | Type | Parameterization Basis | Notes |
|---|---|---|---|
| COMPASS | All-Atom | Quantum calculations and experimental data | Incorporates specific parametrizations for siloxane environments. nih.gov |
| OPLS-AA | All-Atom | Fitting to experimental liquid properties | Original version lacked Si-O parameters, requiring further optimization. nih.gov |
| TraPPE | United-Atom | Vapor-liquid equilibria data | Force constants for cyclic siloxanes have been adapted from this family of force fields. acs.org |
| PolCA | United-Atom / Nonpolarizable | Quantum calculations and experimental data | A newer model developed for various organosilicon molecules, including silanols and siloxanes. nih.govacs.org |
Applications of Cyclotrisiloxanol, Pentamethyl in Materials Science Research
Precursor in the Synthesis of Polysiloxane Materials
Cyclotrisiloxanol, pentamethyl- is a key monomer in the synthesis of specialized polysiloxane materials through ring-opening polymerization (ROP). The strain of the three-membered siloxane ring makes it highly susceptible to cleavage by both anionic and cationic initiators, enabling the formation of linear or branched polymers with controlled molecular weights and functionalities.
A significant area of research is the synthesis of polysiloxanes with polar side-chains, which exhibit unique properties compared to conventional polydimethylsiloxanes (PDMS). For instance, the organocatalytic-controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2), a derivative of Cyclotrisiloxanol, pentamethyl-, has been successfully demonstrated. rsc.org This process, utilizing a silanol (B1196071) or water as an initiator and a guanidine (B92328) catalyst, yields linear polysiloxanes with a good distribution of 3-cyanopropyl side-chains. rsc.org The resulting polymers exhibit distinct solubility and thermal characteristics due to the presence of the polar cyanopropyl groups. rsc.org
The controlled nature of this polymerization allows for the precise synthesis of copolymers. By employing either a premix or a two-stage monomer addition method, the monomeric sequence and chain-length distributions of the resulting side-chain-functionalized polysiloxanes can be effectively managed. rsc.org Analysis using 29Si{1H} NMR spectroscopy has confirmed that these polymerizations often proceed in a statistical propagation mode. rsc.org
The general mechanism for the anionic ROP of cyclotrisiloxanes, including functionalized variants like those derived from Cyclotrisiloxanol, pentamethyl-, involves the nucleophilic attack of an initiator on a silicon atom of the ring. This is followed by the sequential addition of monomer units to the growing polymer chain. The process can be terminated by the addition of a capping agent, allowing for the introduction of specific end-groups.
| Parameter | Description |
|---|---|
| Monomer | (3-cyanopropyl)pentamethylcyclotrisiloxane (CNPD2) |
| Initiator | Water or Silanol |
| Catalyst | 1,3-trimethylene-2-methylguanidine (TMMG) |
| End-capping Agent | Organochlorosilanes |
| Resulting Polymer | Linear polysiloxanes with controlled molecular weight and narrow dispersity |
| Key Feature | Good distribution of 3-cyanopropyl side-chains |
Development of Hybrid Organic-Inorganic Materials
The reactivity of the hydroxyl group on Cyclotrisiloxanol, pentamethyl- makes it a valuable precursor for the synthesis of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) at the molecular level.
One common approach to creating these hybrids is through sol-gel processes, where the silanol group of Cyclotrisiloxanol, pentamethyl- can co-condense with other alkoxysilanes or metal alkoxides. This results in a covalently linked, three-dimensional network where the organic pentamethylcyclotrisiloxane units are integrated into an inorganic silica (B1680970) or metal-oxide matrix. The presence of the methyl groups on the siloxane ring can impart hydrophobicity and flexibility to the final hybrid material.
Research in this area focuses on tailoring the properties of the hybrid material by varying the ratio of the organic and inorganic components, as well as by introducing other functional organic groups. While specific studies detailing the use of Cyclotrisiloxanol, pentamethyl- are not abundant in readily available literature, the principles of using functionalized siloxanes are well-established. For example, vinyl-functionalized Janus ring siloxanes have been synthesized and are considered potential precursors for advanced hybrid materials due to their multiple functional groups. gelest.com
Role in Cross-linking and Network Formation
Cyclotrisiloxanol, pentamethyl- can play a role in the cross-linking and formation of silicone networks, which are the basis for silicone elastomers, resins, and gels. The hydroxyl group can participate in condensation reactions with other silanols or with hydrolyzable groups on other silicone polymers or cross-linkers.
While direct use as a primary cross-linking agent is less common, it can be incorporated into polysiloxane chains through ROP, as discussed earlier. The resulting polymer, bearing pendant hydroxyl groups, can then be cross-linked through various mechanisms. For instance, condensation curing involves the reaction between silanol-terminated polymers and a cross-linker, often a silane (B1218182) with multiple hydrolyzable groups, in the presence of a catalyst such as a tin compound. researchgate.net
The introduction of functional groups via precursors like Cyclotrisiloxanol, pentamethyl- can influence the cross-linking density and the final properties of the cured material. For example, a higher concentration of reactive hydroxyl sites can lead to a more densely cross-linked network, resulting in a harder and more thermally stable material. Novel cross-linking agents, such as polymethyl(ketoxime)siloxane (PMKS), have been shown to significantly enhance the thermal stability and mechanical properties of room temperature vulcanized (RTV) silicone rubbers compared to traditional cross-linkers. rsc.org
Exploration of Functionalized Siloxane-Based Composites
Functionalized siloxane-based composites are materials where a siloxane polymer matrix is reinforced with a filler material. Cyclotrisiloxanol, pentamethyl- can be used to create functionalized polysiloxane matrices that exhibit improved interaction with filler particles, leading to enhanced composite properties.
The hydroxyl group on the monomer can be chemically modified to introduce other functionalities that can bond or interact with the surface of fillers such as silica, carbon nanotubes, or clays. This surface functionalization of the filler or modification of the polymer matrix leads to better dispersion of the filler within the polymer and stronger interfacial adhesion, which are crucial for achieving improved mechanical strength, thermal stability, and other desired properties in the composite.
For example, the synthesis of functional polysiloxanes via chemistries like thiol-ene reactions with precursor polymers can lead to materials with tailored properties for specific composite applications. mdpi.com While direct examples with Cyclotrisiloxanol, pentamethyl- are not prevalent in the searched literature, the principle of using functional siloxane precursors is a key strategy in composite material design.
Surface Modification and Coating Applications
The reactivity of Cyclotrisiloxanol, pentamethyl- makes it a candidate for the surface modification of various substrates, including nanoparticles and bulk materials, to impart desirable properties such as hydrophobicity, biocompatibility, or improved adhesion for coatings.
The hydroxyl group can react with surface silanols on materials like silica or glass, forming stable siloxane bonds and creating a thin layer of the pentamethylcyclotrisiloxane on the surface. The exposed methyl groups would then render the surface hydrophobic. This approach is analogous to the well-established use of other organosilanes for surface modification. researchgate.netgoogle.com
In the context of coatings, incorporating functional siloxanes derived from precursors like Cyclotrisiloxanol, pentamethyl- can enhance the performance of the coating. For instance, the inclusion of polysiloxanes in clear coats can improve scratch resistance. researchgate.net The ability to functionalize the siloxane allows for covalent bonding between the coating and the substrate, leading to more durable and robust protective layers.
| Application Area | Role of Cyclotrisiloxanol, pentamethyl- | Resulting Material/Property |
|---|---|---|
| Polysiloxane Synthesis | Monomer for Ring-Opening Polymerization | Functionalized linear or branched polysiloxanes with tailored properties (e.g., polarity, thermal stability). |
| Hybrid Organic-Inorganic Materials | Precursor for co-condensation with inorganic alkoxides | Covalently linked networks with combined organic and inorganic properties (e.g., flexibility and thermal stability). |
| Cross-linking and Network Formation | Source of reactive hydroxyl groups for incorporation into polymer chains | Cross-linked silicone elastomers, resins, and gels with controlled network density and properties. |
| Functionalized Siloxane-Based Composites | Precursor for functionalized polysiloxane matrices | Composites with improved filler dispersion and interfacial adhesion, leading to enhanced mechanical and thermal properties. |
| Surface Modification and Coatings | Reactant for surface functionalization | Hydrophobic surfaces, improved biocompatibility, and enhanced adhesion and durability of coatings. |
Investigation of Cyclotrisiloxanol, Pentamethyl in Catalysis and Reaction Engineering
Heterogeneous Catalytic Applications of Modified Siloxanes
While modified siloxanes are used in heterogeneous catalysis, for instance as supports or as part of composite materials, there are no specific examples in the available literature that feature Cyclotrisiloxanol, pentamethyl-. The modification of this compound, for example, by functionalizing the hydroxyl group, could potentially lead to materials with catalytic activity. Research in this area would be required to explore such possibilities.
Mechanistic Studies of Catalytic Activity
As there are no documented catalytic applications of Cyclotrisiloxanol, pentamethyl-, there are consequently no mechanistic studies of its catalytic activity. Such studies would typically involve identifying the active catalytic species, determining the reaction kinetics, and elucidating the reaction pathway.
Catalyst Recycling and Stability Research
Without a defined catalytic system involving Cyclotrisiloxanol, pentamethyl-, research into catalyst recycling and stability has not been conducted. Key parameters such as leaching of the active species, thermal stability, and the ability to be reused over multiple cycles are uninvestigated for this specific compound.
Design of Organosilicon Catalysts Based on Cyclotrisiloxanol, pentamethyl-
The design of novel organosilicon catalysts is an active area of research. However, there is no indication that Cyclotrisiloxanol, pentamethyl- is currently being used as a primary building block for such catalysts. Future research could explore its potential in the synthesis of new catalytic structures.
Emerging Research Frontiers and Future Outlook for Cyclotrisiloxanol, Pentamethyl
Integration in Nanoscience and Nanomaterials Research
The precise structure of Cyclotrisiloxanol, pentamethyl- makes it an ideal building block in the bottom-up fabrication of advanced nanomaterials. The silanol (B1196071) group provides a reactive site for grafting onto surfaces or for initiating polymerization, while the pentamethyl-substituted cyclotrisiloxane (B1260393) ring offers distinct physical and chemical properties.
Researchers are exploring the use of functionalized cyclosiloxanes as precursors for creating bespoke nanoparticles and nanocomposites. For instance, carbohydrate-modified cyclosiloxanes have been synthesized and utilized as stabilizers in the formulation of polymer nanoparticles. researchgate.net These siloxane-based surfactants are effective in small quantities due to their low critical micelle concentrations. researchgate.net While not specific to pentamethylcyclotrisiloxanol, these studies highlight a key potential application. The hydroxyl group on Cyclotrisiloxanol, pentamethyl- could be similarly functionalized to direct the assembly of nanoparticles or to create stable dispersions.
Furthermore, cyclosiloxane-based hybrid resins are being investigated for their thermal properties. In one study, cyclosiloxane polymers were used as a matrix for multi-walled carbon nanotubes (MWCNTs) to create thermal interface materials. ntu.edu.sg The ability to form such composites underscores the potential of cyclosiloxane derivatives in advanced electronics and thermal management systems. The defined structure of Cyclotrisiloxanol, pentamethyl- could offer a higher degree of control over the final properties of such nanocomposites.
| Potential Nanoscience Application | Role of Cyclotrisiloxanol, pentamethyl- | Reference |
| Nanoparticle Stabilization | Functionalized surface agent | researchgate.net |
| Hybrid Nanocomposites | Monomeric building block for polymer matrix | ntu.edu.sg |
| Surface Modification of Nanomaterials | Grafting agent via the silanol group | researchgate.net |
Potential in Green Chemistry and Sustainable Synthesis
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Research into the sustainable synthesis of organosilicon compounds, including functionalized cyclosiloxanes, is gaining momentum. nus.edu.sgresearchgate.net Traditional synthesis routes for siloxanes often involve the hydrolysis of chlorosilanes, which produces hydrochloric acid as a byproduct. wikipedia.org
Recent advancements focus on alternative, greener pathways. For example, researchers at the National University of Singapore have developed a method using a low-cost, readily available dye molecule as a photocatalyst to selectively functionalize hydrosilanes. nus.edu.sg This approach allows for the stepwise attachment of different chemical groups to the silicon atom, offering a more sustainable and controlled synthesis of functional organosilanes. nus.edu.sg Such methodologies could be adapted for the synthesis or further functionalization of Cyclotrisiloxanol, pentamethyl-, reducing waste and improving efficiency.
Advanced Methodologies for Structure-Property Relationship Elucidation
A deep understanding of the relationship between the molecular structure of cyclosiloxanes and their macroscopic properties is crucial for designing new materials with tailored functionalities. However, a lack of detailed knowledge, particularly for less common cyclosiloxanes, has been a limiting factor. ntu.edu.sg
Advanced analytical techniques and computational modeling are being employed to bridge this gap. For instance, kinetic studies of hydrosilylation reactions involving cyclosiloxanes are helping to better understand and control their curing processes. ntu.edu.sg The structure of cyclosiloxane polymers has been identified as having a layered nano-structure, which influences their mechanical properties. ntu.edu.sg
For Cyclotrisiloxanol, pentamethyl-, its relatively rigid and well-defined structure makes it an excellent model compound for such studies. Elucidating how the strained three-membered ring and the position of the hydroxyl group influence its reactivity, thermal stability, and interaction with other molecules is a key area of ongoing research. Quantum chemical calculations and density functional theory (DFT) are powerful tools being used to predict and understand the properties of such molecules. nih.govresearchgate.net
Interdisciplinary Research Opportunities in Advanced Materials
The unique properties of functionalized cyclosiloxanes position them as key components in a wide range of advanced materials, fostering interdisciplinary research. Their applications span from electronics and coatings to biomedical devices. researchgate.netatamanchemicals.com
The combination of an inorganic siloxane backbone with organic functional groups allows for the creation of hybrid materials that bridge the gap between traditional organic polymers and ceramics. nih.gov For example, the hydrosilylation of vinyl-functional siloxanes with hydride-functional siloxanes is fundamental to the creation of addition-cure silicone elastomers (2-part RTVs). gelest.com Cyclotrisiloxanol, pentamethyl-, with its reactive silanol group, can be a precursor to creating custom silicone polymers with specific functionalities.
In the realm of biomedical materials, the physiological inertness and biocompatibility of silicones are well-established. researchgate.net Functionalized siloxanes are being explored for drug delivery systems and as coatings for medical implants. researchgate.netresearchgate.net The ability to precisely tailor the surface chemistry of a material using a molecule like Cyclotrisiloxanol, pentamethyl- is of significant interest in this field.
| Research Field | Potential Application of Cyclotrisiloxanol, pentamethyl- | Reference |
| Electronics | Precursor for dielectric materials and encapsulants | researchgate.net |
| Coatings | Component in protective and functional surface coatings | nih.govacs.org |
| Biomedical Engineering | Building block for biocompatible polymers and surface modification of implants | researchgate.netresearchgate.net |
| Polymer Chemistry | Monomer for ring-opening polymerization to create functional silicones | researchgate.netgelest.com |
Challenges and Perspectives in Cyclotrisiloxanol Chemistry
Despite the vast potential, there are challenges to be addressed in the chemistry of Cyclotrisiloxanol, pentamethyl- and related compounds. The precision synthesis of polyorganosiloxanes via ring-opening polymerization of cyclosiloxanes can be complicated by side reactions like intramolecular transfer (backbiting) and intermolecular chain transfer. researchgate.net Controlling these reactions to produce polymers with well-defined molecular weights and narrow distributions remains a significant challenge. gelest.com
The high reactivity of the strained cyclotrisiloxane ring, while advantageous for some applications, can also lead to undesired side reactions, complicating synthesis and handling. The presence of the silanol group adds another layer of complexity, as it can participate in condensation reactions.
Future research will likely focus on developing more robust and selective catalytic systems for the controlled polymerization and functionalization of cyclotrisiloxanes. nus.edu.sg A deeper understanding of the fundamental reaction mechanisms will be key to unlocking the full potential of these versatile building blocks. As synthetic methodologies become more refined, we can expect to see Cyclotrisiloxanol, pentamethyl- and similar molecules play an increasingly important role in the development of next-generation advanced materials.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing pentamethyl cyclotrisiloxane?
Methodological Answer:
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is a primary tool for structural elucidation. NIST Standard Reference Data (e.g., MS spectra for cyclotrisiloxane derivatives) provide reference fragmentation patterns, enabling peak assignment and purity verification .
- Infrared (IR) Spectroscopy: Use attenuated total reflectance (ATR) or solution-phase IR (e.g., 10% in CCl₄ or CS₂) to identify Si-O-Si stretching vibrations (900–1100 cm⁻¹) and methyl group signatures. NIST’s IR spectra for hexamethyl cyclotrisiloxane offer comparative benchmarks .
- Gas Chromatography (GC): Optimize GC conditions (e.g., column type, carrier gas flow rate) using retention indices from NIST databases. For cyclotrisiloxanes, non-polar columns (e.g., DB-5MS) are effective for separating volatile siloxane derivatives .
Q. What safety protocols are critical for handling pentamethyl cyclotrisiloxane in laboratory settings?
Methodological Answer:
- Exposure Controls: Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles. Refer to OSHA HCS standards for volatile organosilicon compounds .
- Waste Management: Follow REACH regulations for siloxane disposal. Avoid aqueous hydrolysis (risk of generating silicic acid) and instead use approved solvent-neutralization protocols .
Q. How can thermodynamic properties (e.g., entropy, heat capacity) of pentamethyl cyclotrisiloxane be experimentally determined?
Methodological Answer:
- Calorimetry: Use differential scanning calorimetry (DSC) to measure phase transitions (e.g., melting points) and heat capacity. Compare results with published data for hexamethyl cyclotrisiloxane (e.g., S°solid = 412.1 J/mol·K ).
- Vapor Pressure Measurements: Employ static or dynamic methods (e.g., Knudsen effusion) to determine temperature-dependent vapor pressures, critical for assessing volatility in environmental studies .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported thermodynamic data for cyclotrisiloxanes?
Methodological Answer:
- Quantum Mechanical Calculations: Use density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to compute entropy (S°) and enthalpy (ΔH). Validate against experimental condensed-phase thermochemistry data (e.g., discrepancies in S°solid values may arise from crystal packing variations ).
- Molecular Dynamics (MD) Simulations: Model liquid-phase behavior to reconcile differences in heat capacity measurements between studies, particularly for bulky substituents like pentamethyl groups .
Q. What synthetic strategies enable selective functionalization of pentamethyl cyclotrisiloxane?
Methodological Answer:
- Ring-Opening Reactions: Use nucleophilic catalysts (e.g., KOH or organometallic reagents) to cleave Si-O bonds. For example, fluorinated alcohols can introduce functional groups at specific positions while retaining the cyclotrisiloxane core .
- Crosslinking Agents: Incorporate vinyl or hydride substituents via co-polymerization with siloxane monomers, leveraging methods from silicone rubber synthesis (e.g., platinum-catalyzed hydrosilylation ).
Q. What environmental impact assessment methodologies apply to pentamethyl cyclotrisiloxane?
Methodological Answer:
- Persistence and Bioaccumulation Studies: Conduct OECD 301/310 biodegradation tests in aquatic systems. Cyclotrisiloxanes often exhibit low biodegradability, necessitating advanced oxidation processes (AOPs) for degradation pathway analysis .
- Ecotoxicity Assays: Use Daphnia magna or algal models to assess chronic toxicity. Correlate results with logP values (e.g., hexamethyl cyclotrisiloxane logP ≈ -0.38–4.4 ) to predict bioaccumulation potential.
Q. How do substituent effects influence the reactivity of pentamethyl cyclotrisiloxane in ring-expansion reactions?
Methodological Answer:
- Steric and Electronic Analysis: Compare reaction kinetics with less-substituted analogs (e.g., hexamethyl vs. pentamethyl). Bulky methyl groups hinder nucleophilic attack at silicon centers, slowing ring expansion to cyclotetrasiloxanes .
- Kinetic Isotope Effects (KIE): Use deuterated solvents or substituents to probe transition states in ring-opening reactions, supported by tandem MS/MS fragmentation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
